N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride
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Overview
Description
N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C13H15BrN4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Synthetic Routes and Reaction Conditions:
Benzylamine Reaction: The compound can be synthesized by reacting 5-bromopyrimidin-2-amine with benzylamine under suitable conditions, such as heating in an inert atmosphere.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or other reduced species.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: Utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved would depend on the biological context and the specific interactions with the target molecules.
Comparison with Similar Compounds
N-(2-aminoethyl)-N-benzyl-5-bromopyrimidin-2-amine hydrochloride
2-Benzylamino-5-bromopyrimidine
N-(5-bromopyrimidin-2-yl)acetamide
Uniqueness: N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride is unique due to its specific structural features, such as the presence of the benzyl group and the bromine atom on the pyrimidine ring
Properties
IUPAC Name |
N'-benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4.ClH/c14-12-8-16-13(17-9-12)18(7-6-15)10-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALXGUJIUTXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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